molecular formula C16H12N4O2 B12566966 2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- CAS No. 189286-12-2

2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis-

Cat. No.: B12566966
CAS No.: 189286-12-2
M. Wt: 292.29 g/mol
InChI Key: ZMKBBOBXAZHDOM-UONOGXRCSA-N
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Description

2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- is a complex organic compound characterized by its azetidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The azetidinone ring is a four-membered lactam, which is a crucial structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of β-lactams under mild reaction conditions . The reaction conditions, including solvent choice, temperature, and molar ratios, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic processes using enzymes such as lipases have been explored for the synthesis of chiral intermediates, which are crucial for the production of pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce azido groups to amines.

    Substitution: This reaction can replace functional groups with others, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition can disrupt essential biological pathways, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 3-azido-1-benzoyl-4-phenyl-, cis- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

189286-12-2

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

(3S,4R)-3-azido-1-benzoyl-4-phenylazetidin-2-one

InChI

InChI=1S/C16H12N4O2/c17-19-18-13-14(11-7-3-1-4-8-11)20(16(13)22)15(21)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+/m0/s1

InChI Key

ZMKBBOBXAZHDOM-UONOGXRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2C(=O)C3=CC=CC=C3)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C(=O)C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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